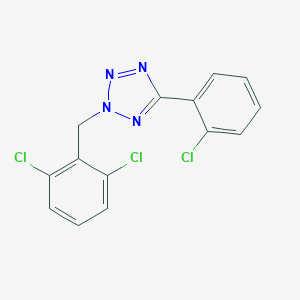
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA is a complex organic compound that features a bromine atom, a benzothiadiazole ring, and a nicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA typically involves multiple stepsThe final step often involves the coupling of the nicotinamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA .
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide
- 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
- 4-bromo-2,1,3-benzothiadiazole
Uniqueness
Compared to similar compounds, 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA stands out due to its unique combination of functional groupsIts specific structure also imparts unique electronic properties, making it particularly useful in materials science and medicinal chemistry .
Propiedades
Fórmula molecular |
C14H10BrN5OS2 |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
5-bromo-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10BrN5OS2/c1-7-2-3-10-12(20-23-19-10)11(7)17-14(22)18-13(21)8-4-9(15)6-16-5-8/h2-6H,1H3,(H2,17,18,21,22) |
Clave InChI |
GTYXLPIKTCHWKI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=S)NC(=O)C3=CC(=CN=C3)Br |
SMILES canónico |
CC1=C(C2=NSN=C2C=C1)NC(=S)NC(=O)C3=CC(=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B328658.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B328659.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-(phenylacetyl)thiourea](/img/structure/B328661.png)
![3-(1,3-Benzodioxol-5-yl)-2-imino-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B328664.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B328665.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B328667.png)
![N-(3-bromophenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B328670.png)
![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328671.png)
![N-tert-butyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328672.png)
![N-[4-(butan-2-yl)phenyl]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328674.png)

![N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B328677.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B328678.png)
![5-[(3-iodobenzyl)sulfanyl]-1-mesityl-1H-tetraazole](/img/structure/B328681.png)
